4-(Methylamino)piperidine-4-carboxamide;dihydrochloride

Description

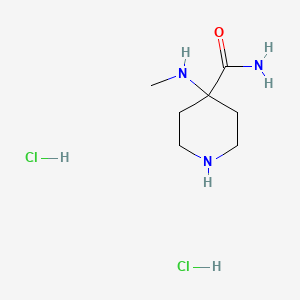

4-(Methylamino)piperidine-4-carboxamide;dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of a methylamino group and a carboxamide group

Properties

IUPAC Name |

4-(methylamino)piperidine-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O.2ClH/c1-9-7(6(8)11)2-4-10-5-3-7;;/h9-10H,2-5H2,1H3,(H2,8,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAVLZGENDIFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCNCC1)C(=O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylamino)piperidine-4-carboxamide;dihydrochloride typically involves the reaction of piperidine with methylamine and a carboxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-(Methylamino)piperidine-4-carboxamide;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Antiviral Activity

Recent studies have highlighted the potential of piperidine derivatives, including 4-(methylamino)piperidine-4-carboxamide; dihydrochloride, as antiviral agents. A notable application is its role as a CCR5 inhibitor, which is crucial in the treatment of HIV. In a study conducted by Liu et al., various piperidine-4-carboxamide derivatives were synthesized and evaluated for their inhibitory activity against CCR5, with some compounds exhibiting IC₅₀ values comparable to the positive control maraviroc . This suggests that 4-(methylamino)piperidine-4-carboxamide; dihydrochloride could be a lead compound for developing new anti-HIV agents.

1.2. Neurological Disorders

The compound's structural properties make it a candidate for treating neurological disorders such as Alzheimer's disease. Research indicates that piperidine derivatives can enhance the brain exposure of dual inhibitors targeting acetylcholinesterase and butyrylcholinesterase enzymes, thus improving cognitive function . The incorporation of piperidine moieties has been shown to augment the pharmacological profile of existing compounds, making them more effective in treating neurodegenerative diseases.

Biological Evaluations

2.1. Antioxidant and Antibacterial Properties

Studies have demonstrated that piperidine derivatives possess significant antioxidant and antibacterial activities. For instance, a series of substituted piperidin-4-one derivatives were evaluated for their ability to scavenge free radicals and inhibit bacterial growth . The findings indicate that these compounds could serve as effective agents in managing oxidative stress-related conditions and bacterial infections.

2.2. Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For example, research on coactivator-associated arginine methyltransferase 1 (CARM1) inhibitors has shown that piperidine derivatives can selectively inhibit this enzyme, which is implicated in hormone-dependent tumors such as prostate and breast cancer . This highlights the potential of 4-(methylamino)piperidine-4-carboxamide; dihydrochloride in cancer therapeutics.

Synthesis and Structural Modifications

3.1. Synthetic Routes

The synthesis of 4-(methylamino)piperidine-4-carboxamide; dihydrochloride involves various chemical reactions that allow for structural modifications to enhance biological activity. Recent advances in synthetic methodologies have enabled the production of fluorinated analogs and other derivatives with improved pharmacological properties . These synthetic strategies are crucial for optimizing the efficacy and selectivity of the compound.

3.2. Case Studies

Several case studies illustrate the successful application of 4-(methylamino)piperidine-4-carboxamide; dihydrochloride in drug discovery:

- Case Study 1: A study evaluated a series of piperidine derivatives for their activity against HIV-1, demonstrating that certain modifications significantly enhanced antiviral potency.

- Case Study 2: Research on enzyme inhibitors showed that specific substitutions on the piperidine ring improved selectivity for CARM1 over other methyltransferases, suggesting a pathway for developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 4-(Methylamino)piperidine-4-carboxamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4-(Methylamino)piperidine-4-carboxamide;dihydrochloride can be compared with other piperidine derivatives, such as:

Piperidine-4-carboxamide: Lacks the methylamino group, resulting in different chemical and biological properties.

4-(Ethylamino)piperidine-4-carboxamide: Contains an ethylamino group instead of a methylamino group, leading to variations in reactivity and potency.

4-(Dimethylamino)piperidine-4-carboxamide: Features a dimethylamino group, which can affect its solubility and interaction with molecular targets.

Biological Activity

4-(Methylamino)piperidine-4-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Chemical Formula : C7H15N3O·2HCl

- Molecular Weight : 209.17 g/mol

4-(Methylamino)piperidine-4-carboxamide acts primarily as a CCR5 receptor antagonist . The CCR5 receptor is crucial for the entry of HIV into host cells, making this compound a candidate for anti-HIV therapies. Research has shown that derivatives of piperidine-4-carboxamide exhibit potent inhibitory activity against CCR5, with IC₅₀ values in the nanomolar range .

Antiviral Activity

- Inhibition of HIV : Studies have demonstrated that certain derivatives of this compound can effectively inhibit HIV-1 entry by blocking the CCR5 receptor. For instance, compounds 16g and 16i showed IC₅₀ values of 73.01 nM and 94.10 nM, respectively, in HIV-1 single cycle assays .

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit anticancer activity through various mechanisms:

- Cell Cycle Arrest : The ability to intercalate DNA leads to inhibition of enzymes involved in DNA replication, resulting in cell cycle arrest and apoptosis in cancer cell lines .

- Cytotoxicity : In vitro studies have shown that compounds derived from piperidine can induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7 cells .

Study on CCR5 Inhibition

A study published in Bioorganic & Medicinal Chemistry synthesized novel piperidine derivatives and evaluated their inhibitory effects on CCR5. Among these, compound 16g was highlighted for its comparable efficacy to the standard drug maraviroc . This study underscores the potential of piperidine derivatives in developing new antiviral therapies.

Antitumor Activity Evaluation

Research published in MDPI demonstrated that a series of piperidine derivatives displayed significant anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle disruption . The findings suggest that structural modifications can enhance biological activity, making these compounds promising candidates for further development.

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 4-(methylamino)piperidine-4-carboxamide dihydrochloride, and how can purity be optimized?

The compound is synthesized via multi-step processes involving alkylation and amide coupling. For example, a base-catalyzed alkylation of proline derivatives with chlorinated intermediates (e.g., 4-chlorobenzyl chloride) protects stereochemical integrity. Subsequent amide coupling with piperidine-4-carboxamide dihydrochloride is achieved using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) . Purification often involves non-racemizing hydrolysis protocols and chromatography. To optimize purity, rigorous solvent selection (e.g., DMF or DMSO for polar reactions) and crystallization in acidic conditions (using HCl) are critical .

Q. What analytical methods are most effective for characterizing this compound?

Key characterization techniques include:

- NMR spectroscopy : To confirm stereochemistry and functional group integrity (e.g., methylamino and carboxamide moieties).

- HPLC : For purity assessment (≥98% typical) and detection of byproducts from alkylation or coupling steps .

- Mass spectrometry : To verify molecular weight (e.g., ESI-MS for the dihydrochloride salt form).

- X-ray crystallography : Optional for resolving structural ambiguities in solid-state configurations .

Q. How should the compound be stored to ensure stability?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is influenced by pH and temperature; avoid prolonged exposure to moisture or basic conditions, which may hydrolyze the carboxamide group. Batch-specific stability data (≥5 years under recommended conditions) should be validated via accelerated stability testing .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) often arise from:

- Variability in assay conditions : Standardize pH (6–8), temperature (25–37°C), and ionic strength across studies .

- Impurity profiles : Use HPLC to quantify trace intermediates (e.g., unreacted proline derivatives) that may interfere with assays .

- Species-specific responses : Cross-validate results in multiple models (e.g., murine vs. human cell lines) .

Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?

SAR studies focus on modifying:

- Piperidine ring substituents : Introducing fluorine or methoxy groups to enhance lipophilicity and blood-brain barrier penetration .

- Carboxamide side chains : Replacing methylamino with bulkier groups (e.g., cyclopropyl) to probe steric effects on receptor binding .

- Salt forms : Comparing dihydrochloride vs. monohydrochloride salts to assess solubility and bioavailability differences .

Q. What advanced analytical methods are used to detect degradation products?

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound?

- Dosing routes : Intravenous vs. oral administration to compare bioavailability .

- Metabolite profiling : Use radiolabeled analogs (e.g., ¹⁴C-methyl groups) to track hepatic metabolism .

- Tissue distribution : Employ whole-body autoradiography in rodent models to assess organ-specific accumulation .

Data Contradictions and Methodological Considerations

- Synthetic yields : Reported yields (87–98%) may vary due to solvent purity or catalyst batch differences. Replicate reactions with freshly distilled DMF to minimize variability .

- Biological activity : Conflicting IC₅₀ values in enzyme assays could stem from differing substrate concentrations or incubation times. Normalize data to internal controls (e.g., reference inhibitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.